4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide -

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

Catalog Number: EVT-4695847
CAS Number:
Molecular Formula: C23H22N4O5S2
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: This compound is a lipophilic derivative of thalidomide synthesized to enhance its characteristics and efficacy. It has been shown to exhibit immunomodulatory and anti-inflammatory effects. []

Relevance: 6P shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) moiety with 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide. This structural similarity suggests potential for similar biological activities, particularly in the realm of immunomodulation and anti-inflammatory effects. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5). It acts at a unique allosteric site distinct from the MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site, leading to potentiation of receptor responses. [, , , , ]

Relevance: Similar to 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide, CPPHA contains the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) moiety. Although their target receptors are different, both compounds are involved in modulating important biological pathways, with CPPHA influencing neuronal signaling and the target compound potentially exhibiting yet-to-be-determined biological activities. [, , , , ]

Relevance: NCFP and 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide both contain the isoindoline-1,3-dione moiety, a core structure within the phthalimide family. Despite acting on different targets, both highlight the versatility of this structural motif in designing compounds with specific biological activity. []

4,5,6,7-Tetrahalogeno-1H-isoindole-1,3-diones (TIDs)

Compound Description: TIDs are a class of CK2 inhibitors identified through virtual screening. The most potent compounds in this class are 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. []

Relevance: TIDs and 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) core structure. While their specific targets differ, both compounds demonstrate the potential of this scaffold in the development of small-molecule inhibitors. []

2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Compound Description: This is a specific 4,5,6,7-tetrahalogeno-1H-isoindole-1,3-dione (TID) derivative identified as a potent CK2 inhibitor. It shows an IC50 of 0.15 μM and is ATP-competitive with a Ki of 0.1 μM. []

Relevance: This compound and 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide both belong to the larger class of compounds containing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) moiety, highlighting the significance of this group in medicinal chemistry and its potential in designing diverse biologically active compounds. []

2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Compound Description: Similar to the previous compound, this is another specific TID derivative with potent CK2 inhibitory activity. It demonstrates an IC50 of 0.3 μM and acts in an ATP-competitive manner with a Ki of 0.2 μM. []

Relevance: This compound, like 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide, features the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) core, further emphasizing the importance of this structural motif in designing small molecule inhibitors with varying biological targets. []

Dimethyl-W84 (N,N'-bis[3-(1,3-dihydro-1, 3-dioxo-4-methyl-2H-isoindol-2-yl)propyl]-N,N,N',N'-tetramethyl-1, 6-hexanediaminium diiodide)

Compound Description: Dimethyl-W84 is a potent allosteric modulator of muscarinic acetylcholine M2 receptors, exhibiting preferential binding to receptors already occupied by conventional antagonists like N-methylscopolamine (NMS). [, ]

Relevance: While not directly structurally related, Dimethyl-W84 shares the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl (phthalimide) substructure with 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide. The presence of this common motif in molecules targeting different receptors further highlights its versatility and potential for modulating various biological activities. [, ]

Properties

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)butanamide

Molecular Formula

C23H22N4O5S2

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C23H22N4O5S2/c28-20(8-5-13-27-21(29)16-6-1-2-7-17(16)22(27)30)25-23-24-18-10-9-15(14-19(18)33-23)34(31,32)26-11-3-4-12-26/h1-2,6-7,9-10,14H,3-5,8,11-13H2,(H,24,25,28)

InChI Key

JNNQIMVDDDIGNA-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.